pep2-EVKI

Description

Propriétés

IUPAC Name |

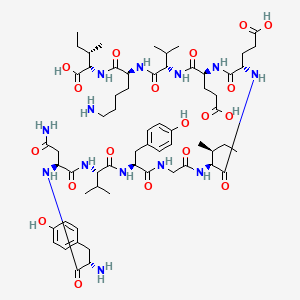

(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C62H95N13O19/c1-9-33(7)51(61(92)69-41(22-24-47(80)81)55(86)67-42(23-25-48(82)83)57(88)73-49(31(3)4)59(90)68-40(13-11-12-26-63)56(87)75-52(62(93)94)34(8)10-2)72-46(79)30-66-54(85)43(28-36-16-20-38(77)21-17-36)71-60(91)50(32(5)6)74-58(89)44(29-45(65)78)70-53(84)39(64)27-35-14-18-37(76)19-15-35/h14-21,31-34,39-44,49-52,76-77H,9-13,22-30,63-64H2,1-8H3,(H2,65,78)(H,66,85)(H,67,86)(H,68,90)(H,69,92)(H,70,84)(H,71,91)(H,72,79)(H,73,88)(H,74,89)(H,75,87)(H,80,81)(H,82,83)(H,93,94)/t33-,34-,39-,40-,41-,42-,43-,44-,49-,50-,51-,52-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGQYILLVACJAQP-XMCCVONBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)O)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H95N13O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1326.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of pep2-EVKI in Synaptic Plasticity: A Technical Guide

For Immediate Release

This technical guide details the critical role of the synthetic peptide, pep2-EVKI, in the molecular mechanisms of synaptic plasticity. Primarily serving as a high-affinity inhibitor of the interaction between the AMPA receptor subunit GluA2 and the scaffolding protein PICK1 (Protein Interacting with C Kinase 1), pep2-EVKI provides researchers with a powerful tool to dissect the intricate processes of AMPA receptor trafficking that underlie learning and memory. This document is intended for researchers, scientists, and drug development professionals in the fields of neuroscience and pharmacology.

Core Mechanism of Action: Disrupting the GluA2-PICK1 Axis

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is fundamentally dependent on the regulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors at the postsynaptic membrane. The number and activity of these receptors determine the strength of the synaptic connection.

The key interaction targeted by pep2-EVKI occurs between the C-terminal PDZ binding motif of the GluA2 subunit (-SVKI) and the PDZ domain of PICK1.[1] PICK1 is a crucial trafficking protein that regulates the internalization and synaptic localization of GluA2-containing AMPA receptors, a process vital for Long-Term Depression (LTD).[2][3]

Pep2-EVKI is a synthetic peptide with the sequence H-Tyr-Asn-Val-Tyr-Gly-Ile-Glu-Glu-Val-Lys-Ile-OH. It acts as a competitive inhibitor, selectively disrupting the binding of GluA2 to PICK1.[4][5] This disruption prevents the PICK1-mediated internalization of AMPA receptors, thereby modulating synaptic strength.

Signaling Pathway: GluA2-PICK1 Interaction in LTD

Caption: Signaling cascade for Long-Term Depression (LTD) involving PKC-mediated phosphorylation of GluA2, enhancing its binding to PICK1 and leading to AMPA receptor internalization. pep2-EVKI competitively inhibits the GluA2-PICK1 interaction.

Quantitative Effects on Synaptic Plasticity

The primary utility of pep2-EVKI and its analogs (e.g., pep2-SVKI) is in preventing the internalization of AMPA receptors, which has a direct and measurable impact on synaptic plasticity, particularly LTD.

Blockade of Long-Term Depression (LTD)

Studies utilizing intracellular infusion of peptides that disrupt the GluA2-PICK1 interaction demonstrate a robust blockade of LTD in hippocampal CA1 neurons. In a key study, when a peptide containing the GluA2 C-terminal sequence (pep2-SVKI) was infused into neurons via a patch pipette, it completely blocked the induction of LTD.[1] While control neurons (without the peptide) showed a significant depression of excitatory postsynaptic currents (EPSCs) following a low-frequency stimulation (LFS) protocol, the peptide-infused cells showed no such depression.

Effects on Basal Synaptic Transmission and LTP

Interestingly, disrupting the GluA2-PICK1 interaction does not appear to affect basal synaptic transmission in all neurons. In hippocampal CA1 neurons, infusion of pep2-SVKI caused an increase in AMPAR-mediated EPSC amplitude in only about one-third of untreated neurons.[1] However, in neurons that had previously undergone LTD, the peptide reliably reversed this depression, suggesting it promotes the reinsertion or stabilization of AMPA receptors at the synapse.[1]

While pep2-EVKI's primary role is linked to LTD, its impact on Long-Term Potentiation (LTP) is less direct. The trafficking of GluA2-containing AMPA receptors is a component of the maintenance phase of LTP. By modulating the available pool of recyclable receptors, pep2-EVKI can influence the dynamics of synaptic strengthening.

Table 1: Summary of Quantitative Effects of GluA2-PICK1 Disrupting Peptides

| Parameter | Condition | Peptide Effect | Quantitative Change (Illustrative) | Reference |

| LTD Induction | Hippocampal CA1 Neurons | Blockade | LTD reduced from ~40% depression to ~0% | [1] |

| Basal Transmission | Naive Hippocampal Neurons | Potentiation (in subset) | ~20-30% increase in EPSC amplitude in ~33% of cells | [1] |

| Reversal of LTD | Post-LTD Hippocampal Neurons | Potentiation / De-depression | Reverses previously induced LTD, returning EPSC to baseline | [1] |

Note: Quantitative change is illustrative based on published findings; precise values vary by experiment.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving the use of pep2-EVKI or analogous peptides to study synaptic plasticity.

Whole-Cell Patch-Clamp Electrophysiology with Intracellular Peptide Infusion

This protocol is the gold standard for assessing the effect of intracellularly-acting agents like pep2-EVKI on synaptic transmission and plasticity in individual neurons.

Objective: To measure the effect of pep2-EVKI on LTD induction in hippocampal CA1 pyramidal neurons.

Materials:

-

Acute hippocampal slices (300-400 µm) from rats.

-

Artificial cerebrospinal fluid (aCSF), bubbled with 95% O₂/5% CO₂.

-

Intracellular (patch pipette) solution.

-

pep2-EVKI (or analog like pep2-SVKI).

-

Patch-clamp amplifier, micromanipulators, and data acquisition system.

-

Bipolar stimulating electrode.

Methodology:

-

Slice Preparation: Prepare acute hippocampal slices using a vibratome in ice-cold, oxygenated slicing solution. Allow slices to recover in a holding chamber with oxygenated aCSF at room temperature for at least 1 hour.[6]

-

Intracellular Solution Preparation: Prepare a standard K-Gluconate based intracellular solution. Dissolve pep2-EVKI (or pep2-SVKI) directly into the intracellular solution at a final concentration typically ranging from 50-200 µM. A control solution without the peptide should also be prepared.

-

Recording Setup: Transfer a slice to the recording chamber on an upright microscope, continuously perfused with oxygenated aCSF.

-

Whole-Cell Recording: Visually identify a CA1 pyramidal neuron. Approach the neuron with a glass micropipette (3-7 MΩ resistance) filled with the peptide-containing intracellular solution. Establish a Giga-ohm seal and achieve whole-cell configuration.[7]

-

Peptide Infusion and Baseline: Allow the peptide to diffuse from the pipette into the cell for at least 15-20 minutes before starting baseline recordings to ensure adequate intracellular concentration.

-

Synaptic Stimulation: Place a stimulating electrode in the Schaffer collateral pathway to evoke EPSCs in the recorded neuron. Record a stable baseline of EPSCs for 10-20 minutes at a low frequency (e.g., 0.05 Hz).

-

LTD Induction: Induce LTD using a low-frequency stimulation (LFS) protocol, such as 900 pulses delivered at 1 Hz while holding the neuron at a depolarized potential (e.g., -40 mV).[8]

-

Post-LTD Recording: Continue recording EPSCs for 40-60 minutes post-LFS to determine the magnitude of depression.

-

Analysis: Compare the magnitude of LTD in cells infused with pep2-EVKI to control cells infused with the standard intracellular solution. The EPSC slope or amplitude is normalized to the pre-LFS baseline.

Workflow: Patch-Clamp Experiment with Peptide Infusion

Caption: Workflow for a whole-cell patch-clamp experiment to test the effect of intracellularly infused pep2-EVKI on Long-Term Depression (LTD).

Co-Immunoprecipitation Assay for GluA2-PICK1 Binding

This biochemical assay is used to confirm that pep2-EVKI physically disrupts the interaction between GluA2 and PICK1 in a cellular context.

Objective: To determine if pep2-EVKI reduces the amount of GluA2 that co-immunoprecipitates with PICK1 from neuronal lysates.

Materials:

-

Cultured hippocampal neurons or hippocampal tissue lysate.

-

Lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors).

-

Anti-PICK1 antibody for immunoprecipitation.

-

Protein A/G agarose beads.

-

Anti-GluA2 and Anti-PICK1 antibodies for Western blotting.

-

pep2-EVKI and a control (scrambled) peptide.

Methodology:

-

Cell Treatment: Treat cultured neurons with a cell-permeable version of pep2-EVKI or a control peptide for a specified duration before lysis. Alternatively, add the peptide directly to the tissue lysate.

-

Lysis: Harvest cells or tissue in ice-cold lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant.

-

Immunoprecipitation: Pre-clear the lysate with protein A/G beads. Incubate the pre-cleared lysate with an anti-PICK1 antibody overnight at 4°C.

-

Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the PICK1-containing protein complexes.

-

Washing: Wash the beads several times with lysis buffer to remove non-specific binders.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against GluA2 and PICK1.

-

Analysis: Quantify the band intensity for GluA2 in the pep2-EVKI treated sample versus the control sample. A reduction in the GluA2 signal in the pep2-EVKI lane indicates that the peptide successfully disrupted the GluA2-PICK1 interaction.

Conclusion and Future Directions

The peptide pep2-EVKI is a specific and potent tool for investigating the role of AMPA receptor trafficking in synaptic plasticity. By disrupting the crucial interaction between the GluA2 subunit and the scaffolding protein PICK1, it effectively blocks the machinery responsible for certain forms of Long-Term Depression. The detailed protocols provided herein offer a framework for utilizing pep2-EVKI to further elucidate the molecular underpinnings of learning and memory.

Future research may focus on developing more drug-like small molecules that mimic the action of pep2-EVKI. Such compounds could have therapeutic potential for neurological and psychiatric disorders where AMPA receptor dysregulation is implicated, including cognitive decline and addiction. The continued use of pep2-EVKI in basic research will be invaluable for validating these new therapeutic targets and understanding the dynamic regulation of the synapse.

References

- 1. PDZ proteins interacting with C-terminal GluR2/3 are involved in a PKC-dependent regulation of AMPA receptors at hippocampal synapses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phosphorylation-Dependent Regulation of Ca2+-Permeable AMPA Receptors During Hippocampal Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Patch Clamp Protocol [labome.com]

- 5. projects.iq.harvard.edu [projects.iq.harvard.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 8. Synaptic strength and postsynaptically silent synapses through advanced aging in rat hippocampal CA1 pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to pep2-EVKI and its Modulation of the AMPA Receptor GluA2 Subunit

Abstract: This technical guide provides a comprehensive overview of the synthetic peptide pep2-EVKI and its interaction with the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor subunit GluA2. It is intended for researchers, scientists, and drug development professionals working in neuroscience and pharmacology. This document details the molecular mechanisms underlying the role of GluA2 in synaptic plasticity, the function of its interacting partner PICK1, and the specific inhibitory action of pep2-EVKI. We present quantitative data on the peptide's effects, detailed protocols for key experimental validations, and visual diagrams of the associated signaling pathways and experimental workflows to facilitate a deeper understanding of this important molecular tool.

Introduction: The AMPA Receptor and the Critical Role of the GluA2 Subunit

Structure and Function of AMPA Receptors

AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system (CNS).[1] These receptors are tetrameric complexes assembled from four different subunits: GluA1, GluA2, GluA3, and GluA4. The specific combination of these subunits within a receptor determines its functional properties, including ion permeability, kinetics, and trafficking within the neuron.[2][3] Their rapid response to glutamate is fundamental for synaptic transmission and plasticity, the cellular basis for learning and memory.[1]

The GluA2 Subunit: A Gatekeeper for Calcium Permeability

The GluA2 subunit plays a unique and critical role in AMPA receptor function.[2] A post-transcriptional modification process known as RNA editing changes a single amino acid in the GluA2 mRNA, converting a glutamine (Q) codon to an arginine (R) codon.[2][3][4] This Q/R editing site is located within the pore-lining region of the ion channel.[1] The presence of the positively charged arginine residue in the edited GluA2(R) subunit renders the AMPA receptor impermeable to calcium ions (Ca²+).[1][3][4] Consequently, AMPA receptors containing the edited GluA2 subunit primarily conduct sodium (Na⁺) and potassium (K⁺) ions.[1] Receptors lacking the GluA2 subunit or containing the unedited GluA2(Q) form are permeable to Ca²⁺.[3][4] As almost all GluA2 subunits in the CNS are in the edited form, the inclusion of GluA2 is the principal determinant of AMPA receptor Ca²⁺ permeability.[1] This regulation of calcium influx is vital for preventing excitotoxicity and for modulating synaptic plasticity.[2][4]

The GluA2 Interactome: Focus on PICK1

The trafficking and synaptic localization of AMPA receptors are tightly regulated by interactions between the C-terminal tails of their subunits and various intracellular scaffolding and signaling proteins. The C-terminus of the GluA2 subunit is particularly important, as it contains a PDZ (Postsynaptic density-95/Discs large/Zonula occludens-1) domain-binding motif.

PDZ Domain Interactions and Receptor Trafficking

PDZ domains are common structural motifs that mediate protein-protein interactions, often by binding to specific short amino acid sequences at the C-termini of target proteins. For GluA2, its C-terminus interacts with several PDZ domain-containing proteins, including GRIP1 (Glutamate Receptor Interacting Protein 1), ABP (AMPA-Binding Protein), and PICK1 (Protein Interacting with C Kinase 1).[5][6] These interactions are crucial for the stabilization, insertion, and removal of AMPA receptors at the synapse.

PICK1 and its Role in AMPA Receptor Internalization and LTD

PICK1 is a key regulator of AMPA receptor endocytosis, a process central to the expression of long-term depression (LTD), a form of synaptic plasticity characterized by a persistent decrease in synaptic strength.[6][7] The induction of LTD can trigger signaling cascades, often involving Protein Kinase C (PKC), that promote the binding of PICK1 to the C-terminus of GluA2.[7][8] This interaction is a critical step for the internalization of GluA2-containing AMPA receptors from the synaptic membrane, thereby reducing the number of postsynaptic receptors and weakening the synapse.[6][7]

pep2-EVKI: A Targeted Peptide Inhibitor

Design and Mechanism of Action

pep2-EVKI is a synthetic inhibitor peptide with the amino acid sequence YNVYGIEEVKI.[9] This sequence mimics the C-terminal PDZ-binding motif of the GluA2 subunit. By acting as a competitive antagonist, pep2-EVKI selectively disrupts the interaction between the GluA2 C-terminus and the PDZ domain of PICK1.[5][10][11] This targeted disruption prevents PICK1 from mediating the internalization of GluA2-containing AMPA receptors.

Specificity and Effects on Synaptic Function

The inhibitory action of pep2-EVKI is highly specific. It has been shown to block the GluA2-PICK1 interaction without affecting the binding of GluA2 to other PDZ proteins like GRIP or ABP.[5][10] By preventing the constitutive and activity-induced internalization of AMPA receptors, intracellular application of pep2-EVKI has been demonstrated to increase basal synaptic strength and inhibit the expression of LTD in the hippocampus.[5][7]

Signaling Pathways Modulated by pep2-EVKI

The PKC-Dependent Regulation of the GluA2-PICK1 Interaction

The interaction between GluA2 and its PDZ-binding partners is a dynamic process regulated by phosphorylation. Phosphorylation of serine-880 (S880) within the GluA2 C-terminus by PKC has been shown to decrease its affinity for GRIP1/ABP and increase its affinity for PICK1.[7] This phosphorylation-dependent switch is a key molecular event during LTD, promoting the PICK1-mediated internalization of AMPA receptors. pep2-EVKI intervenes in this pathway by competitively binding to PICK1, thereby uncoupling the upstream PKC signal from the downstream effect of receptor endocytosis.

Visualizing the Mechanism: Signaling Diagram

The following diagram illustrates the signaling pathway leading to GluA2 internalization and the point of intervention for pep2-EVKI.

References

- 1. AMPA receptor - Wikipedia [en.wikipedia.org]

- 2. Frontiers | The essential role of AMPA receptor GluR2 subunit RNA editing in the normal and diseased brain [frontiersin.org]

- 3. researchers.mq.edu.au [researchers.mq.edu.au]

- 4. The essential role of AMPA receptor GluR2 subunit RNA editing in the normal and diseased brain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pep2-EVKI | TargetMol [targetmol.com]

- 6. GluA2 (GluR2) Regulates Metabotropic Glutamate Receptor-Dependent Long-Term Depression through N-Cadherin-Dependent and Cofilin-Mediated Actin Reorganization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Interaction of the AMPA receptor subunit GluR2/3 with PDZ domains regulates hippocampal long-term depression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ca2+ permeable AMPA receptors switch allegiances: mechanisms and consequences - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. pep2-EVKI (CAS 1315378-67-6): R&D Systems [rndsystems.com]

- 11. pep2-EVKI acetate(1315378-67-6 free base) - TargetMol Chemicals Inc [bioscience.co.uk]

Technical Guide: The Role of pep2-EVKI in Elucidating the Molecular Prerequisites of Long-Term Depression

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the inhibitor peptide pep2-EVKI and its application in the study of synaptic plasticity, with a specific focus on its role concerning long-term depression (LTD). Contrary to potential misconceptions, pep2-EVKI is not a tool for inducing or modulating LTD, but rather a highly specific inhibitor used to investigate the necessity of the GluA2-PICK1 signaling pathway in the induction of this form of synaptic plasticity.

Introduction to pep2-EVKI

Pep2-EVKI is a synthetic inhibitor peptide designed to selectively disrupt the interaction between the C-terminal PDZ binding motif of the AMPA receptor subunit GluA2 and the PDZ domain of the Protein Interacting with C Kinase 1 (PICK1).[1][2][3] This interaction is a critical step in the trafficking of GluA2-containing AMPA receptors, which plays a significant role in various forms of synaptic plasticity.

Molecular Profile of pep2-EVKI:

| Property | Value |

| Sequence | YNVYGIEEVKI |

| Molecular Weight | 1326.51 g/mol |

| Formula | C62H95N13O19 |

| Target | GluA2-PICK1 Interaction |

| Primary Effect | Inhibition of GluA2 binding to PICK1 |

The GluA2-PICK1 Interaction in Synaptic Plasticity

The interaction between the GluA2 subunit of AMPA receptors and the scaffolding protein PICK1 is a key regulatory point in synaptic strength. PICK1 is involved in the internalization and trafficking of AMPA receptors, processes that are fundamental to both long-term potentiation (LTP) and long-term depression (LTD).[2][3][4][5] The C-terminal domain of GluA2 has been identified as both necessary and sufficient for driving NMDA receptor-dependent LTD.[1][6][7] The binding of PICK1 to this domain is a crucial step in the endocytosis of GluA2-containing AMPA receptors, a hallmark of LTD expression.[8][9][10][11]

pep2-EVKI and its Effect on Long-Term Depression

The primary finding from multiple studies is that pep2-EVKI, by design, inhibits a key molecular step required for the induction of LTD. Consequently, the application of pep2-EVKI has been shown to prevent or block NMDAR-dependent LTD.[3][4][5] Therefore, it is a tool for investigating the molecular underpinnings of LTD, specifically the role of the GluA2-PICK1 pathway, rather than for studying the dynamics of LTD itself.

It is important to note that while the majority of evidence points to the blockade of LTD by inhibitors of the GluA2-PICK1 interaction, some studies have indicated that this effect may not be universal across all experimental conditions.[12] One study in GluA2 knockout mice found that a similar peptide, pepEVKI, could still inhibit NMDAR-LTD, suggesting that PICK1 may have other roles in LTD beyond its interaction with GluA2.[12]

Experimental Protocols for Using pep2-EVKI in LTD Research

The following protocols are designed to use pep2-EVKI as a tool to dissect the involvement of the GluA2-PICK1 pathway in LTD.

4.1. In Vitro Electrophysiology in Hippocampal Slices

-

Objective: To determine if LTD induction in a specific neuronal pathway is dependent on the GluA2-PICK1 interaction.

-

Preparation: Prepare acute hippocampal slices from rodents as per standard laboratory procedures.

-

Recording: Obtain stable whole-cell patch-clamp recordings from CA1 pyramidal neurons or extracellular field potential recordings in the stratum radiatum.

-

Baseline: Record baseline synaptic transmission (EPSCs or fEPSPs) for 10-20 minutes.

-

Application of pep2-EVKI: Perfuse the slices with ACSF containing pep2-EVKI (typical concentration range: 1-5 µM) for a pre-incubation period of 20-30 minutes. A control group should be perfused with ACSF containing a scrambled control peptide.

-

LTD Induction: Induce LTD using a low-frequency stimulation (LFS) protocol (e.g., 1 Hz stimulation for 15 minutes).

-

Post-Induction Recording: Record synaptic transmission for at least 60 minutes post-LTD induction.

-

Analysis: Compare the magnitude of LTD in the pep2-EVKI-treated group with the control group. A significant reduction in the magnitude of LTD in the presence of pep2-EVKI indicates a dependence on the GluA2-PICK1 interaction.

4.2. Biochemical Pull-down Assay

-

Objective: To confirm the inhibitory action of pep2-EVKI on the GluA2-PICK1 interaction in your tissue of interest.

-

Preparation: Homogenize brain tissue (e.g., hippocampus) and prepare synaptosomal fractions.

-

Incubation: Incubate the synaptosomal lysates with pep2-EVKI or a control peptide.

-

Immunoprecipitation: Use an antibody against PICK1 to pull down PICK1 and its interacting proteins.

-

Western Blotting: Perform SDS-PAGE and Western blotting on the immunoprecipitated samples. Probe the blot with an antibody against GluA2.

-

Analysis: A reduced amount of GluA2 in the sample incubated with pep2-EVKI compared to the control indicates that the peptide successfully disrupted the GluA2-PICK1 interaction.

Signaling Pathways and the Action of pep2-EVKI

The following diagrams illustrate the signaling pathways involved in LTD and the specific point of intervention for pep2-EVKI.

Caption: Signaling pathway for NMDAR-dependent LTD, showing the site of action for pep2-EVKI.

Caption: Experimental workflow comparing LTD induction in control versus pep2-EVKI treated groups.

Quantitative Data Summary

While specific quantitative data on the efficacy of pep2-EVKI can vary between studies and experimental models, the general finding is a significant reduction in LTD magnitude.

| Experimental Paradigm | Typical Result with pep2-EVKI | Reference |

| Hippocampal Schaffer Collateral-CA1 LTD | Significant reduction or complete block of LTD | [3][4][5] |

| Cerebellar LTD | Inhibition of LTD | [3] |

Note: Researchers should always perform dose-response curves to determine the optimal concentration of pep2-EVKI for their specific experimental setup.

Conclusion: A Tool for Dissection, Not for General Study

Pep2-EVKI is a powerful and specific tool for molecular dissection in the field of synaptic plasticity. Its utility in the context of long-term depression is not as an agent to induce or study the characteristics of LTD, but as a precise inhibitor to probe the necessity of the GluA2-PICK1 interaction for the induction of LTD. For researchers and drug development professionals, understanding this distinction is critical for the design of meaningful experiments and the correct interpretation of their results. The use of pep2-EVKI can definitively establish whether a particular form of synaptic depression relies on this specific AMPA receptor trafficking pathway, thereby providing valuable insights into the underlying molecular mechanisms of synaptic plasticity.

References

- 1. The C-terminal tails of endogenous GluA1 and GluA2 differentially contribute to hippocampal synaptic plasticity and learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. An Essential Role for PICK1 in NMDA Receptor-Dependent Bidirectional Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An essential role for PICK1 in NMDA receptor-dependent bidirectional synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. GluA2 (GluR2) Regulates Metabotropic Glutamate Receptor-Dependent Long-Term Depression through N-Cadherin-Dependent and Cofilin-Mediated Actin Reorganization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. PICK1 regulates AMPA receptor endocytosis via direct interactions with AP2 α-appendage and dynamin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Hippocampal Long-Term Depression in the Presence of Calcium-Permeable AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Biophysical Properties of pep2-EVKI: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

pep2-EVKI is a synthetic peptide that has garnered significant interest in neuroscience research due to its specific molecular action. It functions as a selective inhibitor of the interaction between the Protein Interacting with C Kinase 1 (PICK1) and the GluA2 subunit of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This technical guide provides a comprehensive overview of the biophysical properties of pep2-EVKI, its mechanism of action, and the experimental protocols used for its characterization.

Core Biophysical Properties

pep2-EVKI is a linear peptide with the amino acid sequence Tyr-Asn-Val-Tyr-Gly-Ile-Glu-Glu-Val-Lys-Ile (YNVYGIEEVKI). Its primary function is to selectively disrupt the binding of the C-terminal PDZ binding motif of the GluA2 subunit of the AMPA receptor to the PDZ domain of PICK1.[1] This selective inhibition is crucial for studying the role of the PICK1-GluA2 interaction in cellular processes, particularly in the context of synaptic plasticity.[2][3] Unlike other peptides such as pep2-SVKI, pep2-EVKI does not interfere with the binding of GluA2 to other PDZ domain-containing proteins like GRIP (Glutamate Receptor Interacting Protein) or ABP (AMPA Receptor Binding Protein).[1] This specificity makes it a valuable tool for dissecting the precise role of PICK1 in AMPA receptor trafficking.

Quantitative Data Summary

| Inhibitor Name | Inhibitor Type | Target | Binding Affinity (Ki) | Reference |

| FSC231 | Small Molecule | PICK1 PDZ Domain | ~10.1 μM | [4] |

| Tat-P4-(C5)2 | Bivalent Peptide | PICK1 PDZ Domain | ~2 nM | [5] |

Mechanism of Action and Signaling Pathway

The interaction between PICK1 and the GluA2 subunit of AMPA receptors is a critical regulatory step in synaptic plasticity, particularly in processes like long-term depression (LTD) and long-term potentiation (LTP). PICK1 is a scaffolding protein that, through its PDZ domain, binds to the C-terminus of GluA2. This interaction is implicated in the internalization and intracellular trafficking of GluA2-containing AMPA receptors.[6]

By competitively inhibiting the PICK1-GluA2 interaction, pep2-EVKI modulates the surface expression of AMPA receptors. This interference can prevent the internalization of GluA2-containing AMPA receptors, thereby influencing synaptic strength.

The signaling pathway involving the PICK1-GluA2 interaction and its modulation by pep2-EVKI can be visualized as follows:

Experimental Protocols

The characterization of pep2-EVKI and its interaction with PICK1 involves various biophysical and cell-based assays. Below are detailed methodologies for key experiments.

Peptide Synthesis and Purification

Objective: To produce high-purity pep2-EVKI peptide for use in subsequent experiments.

Protocol:

-

Solid-Phase Peptide Synthesis (SPPS): The peptide is synthesized on a solid support resin, typically using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[7][8]

-

The C-terminal amino acid (Isoleucine) is first attached to the resin.

-

Subsequent amino acids are added sequentially, with the Fmoc protecting group being removed from the N-terminus of the growing peptide chain before the addition of the next amino acid.

-

-

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail, commonly containing trifluoroacetic acid (TFA).

-

Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[9]

-

A C18 column is typically used with a gradient of acetonitrile in water, both containing a small amount of TFA.

-

Fractions are collected and analyzed for purity, often by mass spectrometry.

-

-

Lyophilization: The pure peptide fractions are pooled and lyophilized to obtain a stable powder.

Pull-Down Assay

Objective: To qualitatively or semi-quantitatively assess the inhibition of the PICK1-GluA2 interaction by pep2-EVKI.

Protocol:

-

Bait Protein Immobilization: A fusion protein of Glutathione S-transferase (GST) and the C-terminal tail of GluA2 (GST-GluA2-C-tail) is expressed and purified. This "bait" protein is then immobilized on glutathione-agarose beads.

-

Prey Protein Preparation: The "prey" protein, in this case, PICK1, is prepared from cell lysates or as a purified recombinant protein.

-

Incubation: The immobilized GST-GluA2-C-tail beads are incubated with the PICK1-containing solution in the presence and absence of varying concentrations of pep2-EVKI.

-

Washing: The beads are washed several times with a suitable buffer to remove non-specific binding proteins.

-

Elution and Detection: The bound proteins are eluted from the beads, separated by SDS-PAGE, and the presence of PICK1 is detected by Western blotting using a PICK1-specific antibody.[10][11][12][13] A reduction in the amount of pulled-down PICK1 in the presence of pep2-EVKI indicates inhibition of the interaction.

Conclusion

pep2-EVKI is a powerful and selective tool for investigating the role of the PICK1-GluA2 interaction in neuronal function. Its specificity allows for targeted studies of AMPA receptor trafficking and synaptic plasticity. While quantitative binding data remains to be fully elucidated in publicly accessible literature, the qualitative evidence for its inhibitory action is robust. The experimental protocols outlined in this guide provide a framework for the synthesis, purification, and functional characterization of this important research peptide. Further biophysical studies, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), would be invaluable in providing precise quantitative measures of its binding affinity and thermodynamic properties.

References

- 1. pep2-EVKI | TargetMol [targetmol.com]

- 2. PDZ Domains as Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. projects.ctn.tecnico.ulisboa.pt [projects.ctn.tecnico.ulisboa.pt]

- 5. A high‐affinity, bivalent PDZ domain inhibitor complexes PICK1 to alleviate neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PICK1 regulates AMPA receptor endocytosis via direct interactions with AP2 α-appendage and dynamin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. peptide.com [peptide.com]

- 8. peptide.com [peptide.com]

- 9. americanpeptidesociety.org [americanpeptidesociety.org]

- 10. Identifying novel proteins recognizing histone modifications using peptide pull-down assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Probing Cellular Protein Complexes via Single Molecule Pull-down - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. m.youtube.com [m.youtube.com]

Methodological & Application

Application Notes and Protocols for In Vivo Administration of pep2-EVKI

For Researchers, Scientists, and Drug Development Professionals

Introduction

pep2-EVKI is a synthetic peptide inhibitor that selectively disrupts the interaction between the protein interacting with C kinase 1 (PICK1) and the AMPA receptor subunit GluA2 at its C-terminal PDZ binding motif.[1][2][3] This interaction is a crucial component of synaptic plasticity, and its modulation has been implicated in various neurological and psychiatric disorders. These application notes provide a comprehensive overview and a generalized protocol for the in vivo administration of pep2-EVKI to facilitate preclinical research.

Mechanism of Action:

pep2-EVKI functions by competitively inhibiting the binding of the GluA2 subunit of AMPA receptors to the PDZ domain of PICK1.[1][2][3] This disruption prevents the internalization and trafficking of GluA2-containing AMPA receptors, thereby modulating synaptic strength. The specificity of pep2-EVKI for the PICK1-GluA2 interaction, without affecting GluA2's binding to other proteins like GRIP or ABP, makes it a valuable tool for dissecting specific signaling pathways.[1][2]

Signaling Pathway of pep2-EVKI Action

The following diagram illustrates the molecular interaction targeted by pep2-EVKI.

Caption: Mechanism of pep2-EVKI inhibition.

Experimental Protocols

The following is a generalized protocol for the in vivo administration of pep2-EVKI. Researchers should note that specific parameters such as dosage, administration route, and frequency will require optimization based on the animal model and research question.

1. Peptide Reconstitution

-

Material: pep2-EVKI peptide (lyophilized powder)

-

Reconstitution Buffer: Sterile, pyrogen-free phosphate-buffered saline (PBS) at pH 7.4 is recommended. For enhanced solubility, sonication may be required.[2]

-

Procedure:

-

Allow the lyophilized peptide to equilibrate to room temperature before opening the vial.

-

Add the calculated volume of sterile PBS to the vial to achieve the desired stock concentration (e.g., 1 mg/mL).

-

Gently vortex or sonicate to ensure complete dissolution.

-

Store the reconstituted peptide solution at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles.

-

2. Animal Model and Administration Route

The choice of animal model and administration route is critical and depends on the target tissue and experimental goals. Based on studies with other PICK1 inhibitors, the following routes are suggested for consideration:

-

Intracerebroventricular (ICV) Injection: For targeting the entire brain.

-

Intrathecal (i.t.) Injection: For targeting the spinal cord, particularly relevant for pain studies.[1][4]

-

Direct Brain Parenchymal Injection: For targeting specific brain nuclei, such as the nucleus accumbens or ventral tegmental area.[2]

Considerations for Peptide Stability:

Standard peptides can have short half-lives in vivo. For prolonged studies, consider using modified versions of the peptide, such as those conjugated to a cell-penetrating peptide (e.g., Tat) to enhance stability and cellular uptake.[1][4]

3. Experimental Workflow for In Vivo Administration

The diagram below outlines a typical workflow for an in vivo study using pep2-EVKI.

Caption: Generalized experimental workflow.

4. Suggested Pilot Study for Dosage Determination

A pilot study is essential to determine the optimal dose of pep2-EVKI for your specific model and experimental paradigm.

-

Groups:

-

Vehicle control

-

Low dose pep2-EVKI (e.g., 1 µg)

-

Medium dose pep2-EVKI (e.g., 5 µg)

-

High dose pep2-EVKI (e.g., 10 µg)

-

-

Procedure:

-

Administer the single doses to different groups of animals.

-

Monitor for any adverse effects.

-

Assess a relevant biological or behavioral endpoint at a predetermined time point post-injection.

-

Based on the results, select the optimal dose for subsequent experiments.

-

Data Presentation

Quantitative data from in vivo studies should be systematically recorded and presented. The following table provides a template for summarizing key experimental parameters and results.

| Experimental Group | Dose of pep2-EVKI | Administration Route | N (animals) | Behavioral Outcome (e.g., Paw Withdrawal Threshold (g)) | Target Engagement (e.g., % Reduction in PICK1-GluA2 Co-immunoprecipitation) |

| Vehicle Control | 0 µg | Intrathecal | 10 | 4.5 ± 0.5 | 0% |

| pep2-EVKI | 5 µg | Intrathecal | 10 | 8.2 ± 0.7 | 45% ± 5% |

| pep2-EVKI | 10 µg | Intrathecal | 10 | 10.1 ± 0.9 | 70% ± 8% |

*Note: The data presented in this table is hypothetical and for illustrative purposes only. Researchers should replace it with their own experimental findings.

Conclusion

pep2-EVKI is a powerful research tool for investigating the role of the PICK1-GluA2 interaction in synaptic function and dysfunction. The protocols and guidelines provided here offer a starting point for designing and conducting in vivo experiments. Careful optimization of experimental parameters is crucial for obtaining robust and reproducible results.

References

- 1. embopress.org [embopress.org]

- 2. Administration of a novel high affinity PICK1 PDZ domain inhibitor attenuates cocaine seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pep2-EVKI | CAS 1315378-67-6 | Tocris Bioscience [tocris.com]

- 4. A high‐affinity, bivalent PDZ domain inhibitor complexes PICK1 to alleviate neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Determining the Optimal Concentration of pep2-EVKI for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

pep2-EVKI is a synthetic peptide inhibitor that selectively disrupts the interaction between the C-terminus of the AMPA receptor subunit GluA2 and the PDZ domain of Protein Interacting with C Kinase 1 (PICK1). This interaction is a critical regulatory step in the trafficking of AMPA receptors, playing a significant role in synaptic plasticity, including long-term depression (LTD). The targeted disruption of the GluA2-PICK1 interaction by pep2-EVKI makes it a valuable tool for neuroscience research and a potential therapeutic lead. This document provides detailed application notes and protocols for determining the optimal concentration of pep2-EVKI for use in various cell culture systems.

Mechanism of Action

pep2-EVKI is a cell-permeable peptide that mimics the C-terminal sequence of the GluA2 subunit of the AMPA receptor, with a key substitution of serine with glutamic acid to mimic phosphorylation at Ser-880. This modification enhances its binding affinity for PICK1, thereby competitively inhibiting the binding of endogenous GluA2 to PICK1. This disruption prevents the internalization of GluA2-containing AMPA receptors, affecting synaptic strength and plasticity.

Signaling Pathway

The diagram below illustrates the signaling pathway involving the AMPA receptor subunit GluA2, PICK1, and the inhibitory action of pep2-EVKI. Under conditions that promote long-term depression (LTD), such as NMDA receptor activation, GluA2-containing AMPA receptors are internalized from the synaptic membrane. This process is mediated by the interaction of the C-terminus of GluA2 with the PDZ domain of PICK1. pep2-EVKI acts as a competitive inhibitor, binding to the PDZ domain of PICK1 and preventing its interaction with GluA2. This inhibition blocks the internalization of AMPA receptors, thereby inhibiting the induction of LTD.

Caption: Signaling pathway of pep2-EVKI action.

Quantitative Data Summary

The optimal concentration of pep2-EVKI is highly dependent on the cell type, experimental conditions, and desired biological endpoint. The following table summarizes reported concentrations from the literature for specific applications. It is crucial to note that these are starting points, and empirical determination of the optimal concentration for your specific system is highly recommended.

| Application | Cell/Tissue Type | Reported Concentration Range | Reference |

| Inhibition of LTD | Hippocampal Slices | 1-10 µM | [1][2] |

| Attenuation of Cocaine Seeking | In vivo (Nucleus Accumbens) | Not directly applicable to cell culture | [3] |

| Reduction of AMPA Receptor Surface Expression | Cultured Hippocampal Neurons | Not explicitly stated, peptide infusion | [4] |

Note: Direct IC50 or EC50 values for pep2-EVKI in specific cell lines are not widely reported in the literature. Therefore, a dose-response experiment is essential.

Experimental Protocols

Protocol 1: Determination of Optimal pep2-EVKI Concentration using a Dose-Response Experiment

This protocol outlines the steps to determine the effective concentration range of pep2-EVKI for inhibiting the PICK1-GluA2 interaction in your cell culture model. The readout for this experiment will depend on the specific biological question and available assays (e.g., measuring AMPA receptor internalization, or a downstream functional effect like changes in synaptic currents).

Materials:

-

pep2-EVKI peptide

-

Control peptide (e.g., a scrambled version of pep2-EVKI)

-

Your cell culture system (e.g., primary hippocampal neurons, neuronal cell line)

-

Cell culture medium and supplements

-

Reagents for your chosen readout assay (e.g., antibodies for immunocytochemistry, electrophysiology rig)

-

Multi-well plates

Procedure:

-

Cell Plating: Plate your cells at a suitable density in multi-well plates and allow them to adhere and mature according to your standard protocol.

-

Peptide Preparation: Prepare a stock solution of pep2-EVKI and the control peptide in a suitable solvent (e.g., sterile water or PBS). Further dilute the peptides in cell culture medium to a range of concentrations. A typical starting range could be from 0.1 µM to 50 µM (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µM).

-

Treatment: Replace the culture medium with the medium containing the different concentrations of pep2-EVKI or the control peptide. Include a vehicle-only control.

-

Incubation: Incubate the cells for a predetermined period. The incubation time will depend on the kinetics of the biological process you are studying (e.g., 30 minutes to a few hours for acute effects on receptor trafficking).

-

Induction of Biological Response (if applicable): If you are studying the inhibition of a specific process like LTD, induce this process according to your established protocol (e.g., using NMDA).

-

Readout: Perform your chosen assay to measure the effect of pep2-EVKI. This could be:

-

Immunocytochemistry: Fix the cells and stain for surface-expressed GluA2 to quantify changes in receptor internalization.

-

Biochemical Assay: Perform co-immunoprecipitation of PICK1 and GluA2 to measure the disruption of their interaction.

-

Electrophysiology: Record synaptic currents to measure functional changes.

-

-

Data Analysis: Plot the measured response as a function of the pep2-EVKI concentration. Determine the concentration that gives the desired level of inhibition (e.g., EC50).

References

- 1. sites.krieger.jhu.edu [sites.krieger.jhu.edu]

- 2. Interaction of the AMPA receptor subunit GluR2/3 with PDZ domains regulates hippocampal long-term depression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Surface expression of AMPA receptors in hippocampal neurons is regulated by an NSF-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for pep2-EVKI Peptide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and storage of the pep2-EVKI peptide, a known inhibitor of Protein Interacting with C Kinase 1 (PICK1) interactions. Adherence to these guidelines is crucial for maintaining the peptide's stability and biological activity in research applications.

Peptide Characteristics

Name: pep2-EVKI Sequence: Tyr-Asn-Val-Tyr-Gly-Ile-Glu-Glu-Val-Lys-Ile Molecular Formula: C₆₃H₉₇N₁₁O₁₈ Appearance: Lyophilized white powder

The pep2-EVKI peptide is a valuable tool for studying the role of PICK1 in cellular processes, including AMPA receptor trafficking.[1] Proper handling and storage are essential to ensure the reliability and reproducibility of experimental results.

Dissolution Protocol

The solubility of a peptide is primarily determined by its amino acid composition and overall charge. The pep2-EVKI sequence (YNVYGIEEVKI) contains two acidic residues (Glutamic acid - E) and one basic residue (Lysine - K). To determine the appropriate solvent, the net charge of the peptide at a neutral pH should be considered.

Calculating the Net Charge of pep2-EVKI at pH 7:

-

Acidic residues (Asp, Glu): -1 charge each (2 x -1 = -2)

-

Basic residues (Lys, Arg, His): +1 charge each (1 x +1 = +1)

-

N-terminus: +1 charge

-

C-terminus: -1 charge

Estimated Net Charge: (-2) + (+1) + (+1) + (-1) = -1

Since the peptide has a net negative charge, it is considered acidic and should be dissolved in a slightly basic buffer.

Recommended Solvents and Procedure:

It is always recommended to test the solubility with a small amount of the peptide before dissolving the entire sample.[2][3]

Table 1: Recommended Solvents for pep2-EVKI Dissolution

| Solvent Type | Recommended Solvent | Concentration | Notes |

| Primary | Sterile, deionized water | - | The peptide may be soluble in water due to the presence of charged residues. Always try this first. |

| Secondary | Phosphate-Buffered Saline (PBS) | 1X, pH 7.4 | A common buffer for biological experiments. The slightly basic pH will aid dissolution. |

| Tertiary | 10% Ammonium Bicarbonate | - | If the peptide is not soluble in water or PBS, a weak basic solution can be used. Lyophilize to remove after dissolution if necessary. |

| Alternative | DMSO | <10% in final solution | For highly hydrophobic peptides, a small amount of an organic solvent like DMSO can be used initially, followed by dilution with an aqueous buffer.[4][5][6] |

Experimental Protocol for Reconstitution:

-

Equilibrate: Allow the vial of lyophilized pep2-EVKI to reach room temperature before opening to prevent condensation of moisture.[7][8]

-

Centrifuge: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.[9][10]

-

Add Solvent: Carefully add the desired amount of the recommended solvent (e.g., sterile water or 1X PBS) to the vial to achieve the desired stock concentration (e.g., 1 mg/mL).

-

Gentle Mixing: Gently swirl or vortex the vial to dissolve the peptide.[9][11] Avoid vigorous shaking, which can cause aggregation.[8][11] Sonication may be used sparingly to aid dissolution if needed.[2]

-

Visual Inspection: Ensure the solution is clear and free of any visible particulates. If particulates remain, the solution can be filtered through a 0.22 µm sterile filter.[11]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 3. genscript.com [genscript.com]

- 4. jpt.com [jpt.com]

- 5. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]

- 6. biomatik.com [biomatik.com]

- 7. usp.org [usp.org]

- 8. How to Reconstitute Lyophilized Proteins | R&D Systems [rndsystems.com]

- 9. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]

- 10. cusabio.com [cusabio.com]

- 11. jpt.com [jpt.com]

Application Notes and Protocols for Cell-Permeable Peptides: pep2-EVKI and pep2-(KLAKLAK)2

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and experimental setups for two distinct peptide-based research tools: a hypothetical cell-permeable version of the PICK1 inhibitor, pep2-EVKI, for neuroscience applications, and the cell-penetrating peptide pep2 conjugated to the pro-apoptotic peptide (KLAKLAK)2 for cancer research.

Part 1: Cell-Permeable pep2-EVKI for Intracellular Inhibition of PICK1

Application Note

The peptide pep2-EVKI, with the sequence YNVYGIEEVKI, is a known inhibitor of the interaction between the PDZ domain of Protein Interacting with C Kinase 1 (PICK1) and the C-terminus of the AMPA receptor subunit GluA2.[1][2] This interaction is crucial for the trafficking of AMPA receptors and plays a significant role in synaptic plasticity, including long-term depression (LTD) and long-term potentiation (LTP).[2][3] To study the intracellular roles of the PICK1-GluA2 interaction, pep2-EVKI must be rendered cell-permeable. This can be achieved by conjugating it to a cell-penetrating peptide (CPP), such as the TAT peptide (YGRKKRRQRRR). The resulting fusion peptide, TAT-pep2-EVKI, can traverse the cell membrane to inhibit the PICK1-GluA2 interaction within the cell, allowing for the investigation of its effects on neuronal signaling and function.

Primary Applications:

-

Investigation of the role of PICK1-GluA2 interaction in synaptic plasticity (LTP and LTD) in neuronal cultures.

-

Elucidation of the downstream signaling pathways affected by the inhibition of PICK1-GluA2 binding.

-

Validation of the PICK1-GluA2 interaction as a potential therapeutic target in neurological disorders.

Quantitative Data

Since cell-permeable pep2-EVKI is a conceptual tool for these application notes, representative data from a similar cell-permeable PICK1 inhibitor is presented below.

| Inhibitor | Target | Assay | IC50 / Ki | Cell Type |

| FSC231 (small molecule) | PICK1 PDZ domain | Fluorescence Polarization | Ki ~10.1 µM | N/A |

| myr-NPEG4-(HWLKV)2 (mPD5) | PICK1 | Not specified | Not specified | Murine models |

Experimental Protocols

1. Synthesis and Purification of TAT-pep2-EVKI Fusion Peptide

-

Protocol: The fusion peptide can be synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry. The TAT peptide sequence (YGRKKRRQRRR) is synthesized first, followed by a flexible linker (e.g., Gly-Gly-Gly), and then the pep2-EVKI sequence (YNVYGIEEVKI).

-

Purification: The synthesized peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.

-

Characterization: The identity of the peptide should be confirmed by mass spectrometry.

2. In Vitro Assay for Inhibition of PICK1-GluA2 Interaction

-

Objective: To confirm that the synthesized TAT-pep2-EVKI inhibits the binding of PICK1 to the GluA2 C-terminal peptide.

-

Method: A fluorescence polarization assay can be used. A fluorescently labeled GluA2 C-terminal peptide is incubated with purified PICK1 protein in the presence of varying concentrations of TAT-pep2-EVKI. The inhibition of binding is measured by the decrease in fluorescence polarization.

-

Data Analysis: The IC50 value is calculated by fitting the data to a dose-response curve.

3. Treatment of Neuronal Cultures with TAT-pep2-EVKI

-

Cell Culture: Primary hippocampal or cortical neurons are cultured on coverslips.

-

Treatment: Neurons are treated with varying concentrations of TAT-pep2-EVKI (e.g., 1-10 µM) in their culture medium for a specified duration (e.g., 1-4 hours) to allow for cellular uptake.

-

Controls: A scrambled peptide sequence conjugated to TAT should be used as a negative control.

4. Assessment of Synaptic Plasticity

-

Electrophysiology: Whole-cell patch-clamp recordings can be performed on treated and control neurons to measure synaptic transmission and plasticity.

-

LTD/LTP Induction: Chemical or electrical stimulation protocols are used to induce LTD or LTP.

-

Analysis: The effect of TAT-pep2-EVKI on the magnitude of LTD or LTP is quantified.

Visualizations

Caption: PICK1 Signaling in Synaptic Depression.

Caption: Workflow for Cell-Permeable pep2-EVKI.

Part 2: pep2-(KLAKLAK)2 for Induction of Apoptosis in Cancer Cells

Application Note

The peptide (KLAKLAK)2 is a pro-apoptotic peptide that disrupts the mitochondrial membrane, leading to the release of cytochrome c and subsequent apoptosis.[4] However, (KLAKLAK)2 is not readily cell-permeable. To overcome this limitation, it can be conjugated to a cell-penetrating peptide (CPP) such as pep2. The pep2 peptide facilitates the intracellular delivery of (KLAKLAK)2, enabling it to reach its mitochondrial target and induce apoptosis in cancer cells. The pep2-(KLAKLAK)2 conjugate represents a promising strategy for targeted cancer therapy.

Primary Applications:

-

In vitro and in vivo studies of apoptosis induction in cancer cell lines.

-

Evaluation of the efficacy of targeted pro-apoptotic peptide therapy.

-

Investigation of the mitochondrial pathway of apoptosis.

Quantitative Data

The following table summarizes the cytotoxic effects of the (KLAKLAK)2 peptide in various cancer cell lines. While specific data for the pep2-(KLAKLAK)2 conjugate is limited in the readily available literature, the data for the parent peptide is indicative of its pro-apoptotic potential.

| Peptide | Cell Line | Assay | IC50 |

| (KLAKLAK)2 | U937 (Human monocytic leukemia) | Cell Viability | ~50 µM |

| (KLAKLAK)2 | THP-1 (Human monocytic leukemia) | Cell Viability | Not specified |

| (KLAKLAK)2 | NB4 (Human promyelocytic leukemia) | Cell Viability | Not specified |

| (KLAKLAK)2 | HL-60 (Human promyelocytic leukemia) | Cell Viability | Not specified |

Experimental Protocols

1. Synthesis and Purification of pep2-(KLAKLAK)2 Conjugate

-

Protocol: The conjugate can be synthesized using solid-phase peptide synthesis. The pep2 sequence is synthesized, followed by a linker and the (KLAKLAK)2 sequence.

-

Purification and Characterization: Similar to the TAT-pep2-EVKI peptide, the conjugate should be purified by RP-HPLC and its identity confirmed by mass spectrometry.

2. Cell Viability Assay (MTT Assay)

-

Objective: To determine the cytotoxic effect of pep2-(KLAKLAK)2 on cancer cells.

-

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of pep2-(KLAKLAK)2 for 24-48 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.[1]

-

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

3. Western Blot for Cleaved Caspase-3

-

Objective: To confirm that cell death is occurring via apoptosis.

-

Procedure:

-

Treat cancer cells with pep2-(KLAKLAK)2 at a concentration around the IC50 value for a specified time (e.g., 24 hours).

-

Lyse the cells and collect the protein extracts.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for cleaved caspase-3.[5][6]

-

Use an appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescence substrate.

-

-

Analysis: An increase in the band corresponding to cleaved caspase-3 indicates the activation of the apoptotic cascade.

Visualizations

Caption: pep2-(KLAKLAK)2 Induced Apoptosis.

Caption: Workflow for Apoptosis Induction.

References

- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. broadpharm.com [broadpharm.com]

- 4. Mitochondrial Targeted Peptide (KLAKLAK)2, and its Synergistic Radiotherapy Effects on Apoptosis of Radio Resistant Human Monocytic Leukemia Cell Line [jbpe.sums.ac.ir]

- 5. Immunodetection of caspase-3 by Western blot using glutaraldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]

Application Notes and Protocols for pep2-EVKI Delivery in Rodent Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

pep2-EVKI is a synthetic peptide inhibitor that selectively disrupts the interaction between the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor subunit GluA2 and the Protein Interacting with C Kinase 1 (PICK1).[1] This interaction is crucial for the trafficking of AMPA receptors, a fundamental process in synaptic plasticity, learning, and memory. Dysregulation of AMPA receptor trafficking has been implicated in various neurological and psychiatric disorders. Consequently, pep2-EVKI serves as a valuable research tool for investigating the roles of GluA2-PICK1 interactions in rodent models of these conditions.

These application notes provide detailed protocols for two primary methods of pep2-EVKI delivery in rodent studies: intracerebroventricular microinjection and intrathecal administration. The choice of method depends on the specific research question and the targeted area of the central nervous system.

Mechanism of Action: Targeting GluA2-PICK1 Interaction

pep2-EVKI is a cell-permeable peptide that mimics the C-terminal sequence of the GluA2 subunit of the AMPA receptor. By competitively binding to the PDZ domain of PICK1, pep2-EVKI prevents the endogenous GluA2 from interacting with PICK1. This disruption inhibits the internalization of GluA2-containing AMPA receptors, thereby modulating synaptic strength.

References

Application Notes and Protocols for Co-Immunoprecipitation with pep2-EVKI

For Researchers, Scientists, and Drug Development Professionals

Introduction

Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to study protein-protein interactions in their native cellular environment.[1][2][3] This method utilizes an antibody to isolate a specific protein of interest (the "bait") from a cell lysate, along with any proteins that are bound to it (the "prey").[4] The entire protein complex is then captured on a solid-phase support, typically agarose or magnetic beads conjugated with Protein A or G.[3] Subsequent analysis by methods such as Western blotting or mass spectrometry can identify the interacting partners.[1][3]

This document provides a detailed protocol for utilizing Co-IP to investigate protein-protein interactions involving the synthetic peptide, pep2-EVKI. The peptide pep2-EVKI (sequence: YNVYGIEEVKI) is known to be an inhibitor that selectively disrupts the interaction between the AMPA receptor subunit GluA2 and the Protein Interacting with C Kinase 1 (PICK1).[5][6][7][8] Therefore, this protocol is designed to demonstrate the inhibitory effect of pep2-EVKI on the GluA2-PICK1 interaction, a critical process in synaptic plasticity.

Signaling Pathway: pep2-EVKI Mediated Disruption of GluA2-PICK1 Interaction

The interaction between the C-terminus of the AMPA receptor subunit GluA2 and the PDZ domain of PICK1 is a key regulatory step in the trafficking and synaptic localization of AMPA receptors. This interaction is implicated in processes such as long-term depression (LTD). The peptide pep2-EVKI acts as a competitive inhibitor, binding to PICK1 and preventing its association with GluA2. This disruption can be investigated using Co-IP, where a reduction in the amount of GluA2 co-immunoprecipitated with PICK1 would be expected in the presence of pep2-EVKI.

Caption: Signaling pathway of pep2-EVKI disrupting the GluA2-PICK1 interaction.

Experimental Workflow for Co-Immunoprecipitation

The general workflow for a Co-IP experiment involves cell lysis, incubation of the lysate with a specific antibody, precipitation of the immune complexes, washing, and finally, elution and analysis of the protein complexes.[1][4] The following diagram outlines the key steps in the Co-IP protocol detailed below.

Caption: Experimental workflow for Co-IP to study pep2-EVKI effects.

Detailed Experimental Protocol

This protocol is optimized for cultured mammalian cells (e.g., HEK293T) transiently transfected to express tagged bait and prey proteins (e.g., HA-tagged PICK1 and Flag-tagged GluA2).

Materials and Reagents

-

Cell Culture: HEK293T cells, DMEM, FBS, Penicillin-Streptomycin, transfection reagent.

-

Plasmids: Expression vectors for HA-tagged PICK1 and Flag-tagged GluA2.

-

Peptides: pep2-EVKI (YNVYGIEEVKI) and a control (scrambled) peptide.

-

Antibodies: Anti-HA antibody (for immunoprecipitation), Anti-Flag antibody (for detection), Anti-HA antibody (for detection), Normal rabbit or mouse IgG (as a negative control).

-

Beads: Protein A/G magnetic beads or agarose beads.

-

Buffers and Solutions:

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Co-IP Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.5% Sodium Deoxycholate, Protease Inhibitor Cocktail.

-

Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.1% NP-40.

-

Elution Buffer: 0.1 M Glycine-HCl, pH 2.5.

-

Neutralization Buffer: 1 M Tris-HCl, pH 8.5.

-

SDS-PAGE Sample Buffer (e.g., 2x Laemmli buffer).

-

Procedure

-

Cell Culture and Transfection:

-

Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Co-transfect cells with plasmids encoding HA-PICK1 and Flag-GluA2 using a suitable transfection reagent.

-

Incubate for 24-48 hours post-transfection.

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Add 1 ml of ice-cold Co-IP Lysis Buffer to each 10 cm plate.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (cell lysate) to a new pre-chilled tube.

-

-

Protein Concentration Determination:

-

Determine the protein concentration of the lysate using a BCA or Bradford assay.

-

Adjust the concentration of all samples to be equal (e.g., 1-2 mg/ml).

-

-

Pre-clearing the Lysate (Optional but Recommended):

-

Immunoprecipitation:

-

Save 50 µl of the pre-cleared lysate as the "Input" control.

-

Divide the remaining lysate into three tubes:

-

Experimental: Add anti-HA antibody and pep2-EVKI (final concentration, e.g., 50 µM).

-

Control 1: Add anti-HA antibody and a control scrambled peptide.

-

Control 2 (Negative): Add normal rabbit/mouse IgG.

-

-

Incubate on a rotator for 2-4 hours or overnight at 4°C.

-

-

Capture of Immune Complexes:

-

Add 30 µl of a 50% slurry of Protein A/G beads to each tube.

-

Incubate on a rotator for 1-2 hours at 4°C.

-

-

Washing:

-

Pellet the beads by centrifugation (1,000 x g for 1 minute at 4°C) or by using a magnetic rack.

-

Discard the supernatant.

-

Wash the beads three to five times with 1 ml of ice-cold Wash Buffer. After the final wash, carefully remove all residual buffer.

-

-

Elution:

-

Add 50 µl of Elution Buffer to the beads and incubate for 5-10 minutes at room temperature with gentle agitation.

-

Pellet the beads and transfer the supernatant containing the eluted proteins to a new tube.

-

Neutralize the eluate by adding 5 µl of Neutralization Buffer.

-

Alternatively, add 50 µl of 2x SDS-PAGE Sample Buffer directly to the beads and boil for 5-10 minutes to elute the proteins.

-

-

Analysis by Western Blot:

-

Load the "Input" and eluted samples onto an SDS-PAGE gel.

-

Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Probe the membrane with anti-Flag and anti-HA antibodies to detect GluA2 and PICK1, respectively.

-

Develop the blot using an appropriate detection system (e.g., chemiluminescence).

-

Data Presentation

The results of the Co-IP experiment can be quantified by densitometry of the Western blot bands. The tables below present hypothetical data from such an experiment to illustrate the expected outcomes.

Table 1: Densitometry Analysis of Western Blot Results

| Sample | IP Antibody | Treatment | HA-PICK1 Signal (Arbitrary Units) | Flag-GluA2 Signal (Arbitrary Units) |

| Input | - | - | 1000 | 1200 |

| Negative Control | Normal IgG | - | 15 | 20 |

| Positive Control | Anti-HA | Control Peptide | 850 | 950 |

| Experimental | Anti-HA | pep2-EVKI | 870 | 150 |

Table 2: Quantification of Co-Immunoprecipitated Protein

| Condition | Bait Protein (HA-PICK1) Pulldown (%) | Prey Protein (Flag-GluA2) Co-IP (%) |

| Control Peptide | 85.0% | 79.2% |

| pep2-EVKI | 87.0% | 12.5% |

Note: The data presented in these tables are for illustrative purposes only and represent a hypothetical outcome.

Troubleshooting

| Issue | Possible Cause | Solution |

| No or low bait protein in eluate | Inefficient antibody binding. | Use a Co-IP validated antibody; increase antibody concentration. |

| Protein not expressed or degraded. | Confirm expression in input; use fresh protease inhibitors. | |

| No prey protein in eluate | Interaction is weak or transient. | Optimize lysis and wash buffers (less stringent); consider cross-linking. |

| Antibody blocks the interaction site. | Use an antibody targeting a different epitope. | |

| High background/non-specific binding | Insufficient washing. | Increase the number of washes or the stringency of the wash buffer. |

| Inadequate pre-clearing. | Always perform the pre-clearing step. | |

| Antibody cross-reactivity. | Include an IgG control to assess non-specific antibody binding. |

Conclusion

This protocol provides a comprehensive framework for utilizing co-immunoprecipitation to investigate the inhibitory effects of pep2-EVKI on protein-protein interactions, specifically the association between GluA2 and PICK1. By following this detailed methodology, researchers can effectively probe the molecular mechanisms of action for peptides and other small molecules within complex cellular signaling pathways. Careful optimization of buffer conditions and the inclusion of appropriate controls are critical for obtaining reliable and interpretable results.

References

- 1. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]

- 2. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 3. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]

- 4. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pep2-EVKI | TargetMol [targetmol.com]

- 7. pep2-EVKI | CAS 1315378-67-6 | Tocris Bioscience [tocris.com]

- 8. pep2-EVKI (CAS 1315378-67-6): R&D Systems [rndsystems.com]

- 9. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]

- 10. bitesizebio.com [bitesizebio.com]

Troubleshooting & Optimization

improving pep2-EVKI solubility in PBS

Welcome to the technical support center for pep2-EVKI. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on handling and solubilizing the pep2-EVKI peptide, with a specific focus on improving its solubility in Phosphate-Buffered Saline (PBS).

Frequently Asked Questions (FAQs)

Q1: What is pep2-EVKI and what are its key properties?

A1: pep2-EVKI is an inhibitor peptide with the sequence YNVYGIEEVKI, designed to selectively disrupt the interaction between the AMPA receptor subunit GluA2 and the Protein Interacting with C Kinase (PICK1). Its properties are summarized in the table below. The peptide has a high proportion of hydrophobic amino acids, which can make it challenging to dissolve in aqueous buffers like PBS.

Table 1: Physicochemical Properties of pep2-EVKI

| Property | Value | Significance for Solubility |

|---|---|---|

| Sequence | YNVYGIEEVKI | Contains 7 hydrophobic residues (Y, V, Y, G, I, V, I) out of 11 total. |

| Molecular Weight | 1326.51 g/mol | Standard for a peptide of this length. |

| Net Charge (pH 7.4) | -1 | Slightly acidic due to two glutamic acid (E) residues and one lysine (K) residue. |

| Hydrophobicity | High | The high content of hydrophobic amino acids (>50%) is the primary reason for poor aqueous solubility. |

Q2: What is the reported solubility of pep2-EVKI in PBS?

A2: According to supplier data, pep2-EVKI has a reported solubility of 1 mg/mL in PBS at pH 6.8. It is also noted that sonication is recommended to aid dissolution.

Q3: Why is my pep2-EVKI powder not dissolving in standard PBS (pH 7.4)?

A3: The difficulty in dissolving pep2-EVKI in standard PBS (pH 7.4) is primarily due to its hydrophobic nature. Peptides with a high percentage of hydrophobic residues tend to aggregate in aqueous solutions. Additionally, a peptide's solubility is often lowest near its isoelectric point (pI), the pH at which it has no net charge. Adjusting the pH away from the pI can increase solubility.

Q4: What are the essential first steps before attempting to dissolve my peptide?

A4: Before opening the vial and adding any solvent, follow these preliminary steps:

-

Warm to Room Temperature: Allow the lyophilized peptide vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

-

Centrifuge: Briefly centrifuge the vial (e.g., 10,000 x g for 1-5 minutes) to ensure all the lyophilized powder is collected at the bottom of the tube. This prevents loss of material that may be on the cap or walls.

Troubleshooting Guide for pep2-EVKI Dissolution

Q5: My pep2-EVKI will not dissolve by simply adding PBS. What is the recommended first strategy?

A5: The most common and effective strategy for hydrophobic peptides like pep2-EVKI is to use a small amount of an organic co-solvent to first dissolve the peptide, followed by a stepwise dilution into your aqueous buffer.

-

Recommended Method: Using DMSO

-

Add a small volume of 100% Dimethyl Sulfoxide (DMSO) to the lyophilized peptide to create a concentrated stock solution (e.g., 10-50 µL).

-

Vortex or sonicate briefly if needed to ensure the peptide is fully dissolved in the DMSO.

-

While vortexing or stirring the PBS buffer, add the DMSO stock solution drop-by-drop to reach the desired final concentration.

-

Important: For most cell-based assays, the final concentration of DMSO should be kept low, typically below 0.5%, as higher concentrations can be cytotoxic.

-

Q6: I added the DMSO-peptide stock to my PBS and the solution became cloudy. What happened?

A6: A cloudy or turbid solution indicates that the peptide has precipitated because you have exceeded its solubility limit in the final buffer composition.

-

Solutions:

-

Prepare a more dilute final peptide solution.

-

If your experiment allows, you can slightly increase the final percentage of the organic co-solvent.

-

Before attempting to re-dissolve, the precipitated peptide may need to be freeze-dried again. It is always best to first test solubility on a small amount of the peptide.

-

Q7: My experiment is sensitive to DMSO. What are the alternatives?

A7: If DMSO is not compatible with your experimental system, other organic solvents can be used. However, their compatibility and potential toxicity must be considered.

-

Alternative Solvents:

-

Dimethylformamide (DMF)

-

Isopropanol, Methanol, or Acetonitrile

-

-

Procedure: Follow the same procedure as with DMSO: dissolve in a minimal amount of the organic solvent first, then slowly dilute into the stirring aqueous buffer.

Q8: Can I use physical methods to improve solubility?

A8: Yes, physical methods can aid dissolution, especially when used in combination with pH adjustments or co-solvents.

-

Sonication: This is a highly effective method. Use a bath sonicator or a probe sonicator in short bursts (e.g., 3 bursts of 10-15 seconds) while keeping the sample on ice to prevent heating and potential peptide degradation.

-

Gentle Heating: Gently warming the solution (e.g., to <40°C) can sometimes improve solubility. However, this should be done with caution as it can degrade the peptide. Monitor the solution closely.

Q9: How does adjusting the pH of PBS affect pep2-EVKI solubility?

A9: Adjusting the pH of the buffer can significantly improve solubility by increasing the peptide's net charge, moving it away from its isoelectric point. Since pep2-EVKI has a net charge of -1 at neutral pH, it is slightly acidic.

-

Strategy:

-